Thallium trinitrate

Description

Historical Overview of Thallium(III) Reagents in Organic Synthesis

The exploration of thallium(III) salts as reagents in organic synthesis gained significant momentum in the latter half of the 20th century. Their ability to act as potent electrophiles and oxidants opened up new avenues for chemical reactions.

Thallium trinitrate was first introduced as a reagent in organic synthesis during the 1970s. wikipedia.org Early work, notably by McKillop and Taylor, showcased its efficacy in the oxidation of olefins and ketones, leading to the formation of aldehydes and carboxylic acid derivatives, respectively. wikipedia.org These initial studies laid the groundwork for the extensive exploration of TTN's synthetic potential. One of the pioneering applications was the oxidative rearrangement of chalcones to 1,2-diaryl-3,3-dimethoxypropan-1-ones. wikipedia.org

The chemistry of thallium(III) reagents has been the subject of numerous comprehensive reviews, which have been instrumental in its evolution. These reviews have not only cataloged the expanding repertoire of thallium(III)-mediated reactions but have also provided mechanistic insights that have guided further research. wikipedia.orgthieme-connect.comresearchgate.net Key areas of focus in the evolution of thallium(III) chemistry include oxidative rearrangements, ring contractions of cyclic alkenes, oxidation of homoallylic alcohols, aromatic thallations, and various oxidative coupling reactions. researchgate.net These reviews serve as a testament to the versatility and enduring relevance of thallium(III) compounds in synthetic organic chemistry.

Role of this compound as a Versatile Oxidizing Agent

This compound is recognized as a powerful two-electron oxidizing agent, a property that underpins its wide range of applications in organic transformations. slideshare.net

This compound exhibits a broad reactivity profile, participating in a variety of organic reactions. It is particularly effective in the oxidation of alkenes and alkynes, the rearrangement of ketones, electrophilic cyclization transformations, phenolic oxidative couplings, and the hydrolysis of dithianes. americanelements.com A significant application of TTN is in mediating ring-contraction reactions, for instance, in the conversion of 1,2-dihydronaphthalenes to indanes. scielo.brrsc.org The outcome of these reactions is often influenced by the electronic nature of the substituents on the substrate. For example, in the ring contraction of 1,2-dihydronaphthalenes, electron-donating groups on the aromatic ring favor the rearrangement, while electron-withdrawing groups can lead to the formation of other products. scielo.brresearchgate.net

The table below summarizes some of the key organic transformations mediated by this compound.

| Substrate Type | Transformation | Product Type |

| Olefins | Oxidation | Aldehydes, Ketones, Glycols |

| Ketones | Oxidative Rearrangement | Carboxylic Acid Derivatives |

| Cyclic Alkenes | Ring Contraction | Smaller Carbocyclic Rings |

| Homoallylic Alcohols | Oxidative Rearrangement | Ring Contraction Products |

| Chalcones | Oxidative Rearrangement | 1,2-Diaryl-3,3-dimethoxypropan-1-ones |

| Dithianes | Hydrolysis | Carbonyl Compounds |

While this compound is a potent oxidant, other thallium(III) salts such as thallium triacetate (TTA) and thallium tris-trifluoroacetate (TTFA) are also widely used. The choice of the thallium(III) salt can significantly influence the outcome and rate of a reaction. mdpi.com

TTN is generally considered to have the broadest range of applications among the common thallium(III) salts. wikipedia.org In comparative studies, TTN often exhibits higher reactivity. For instance, in the oxidation of benzoin, thallium(III) nitrate (B79036) in methanol (B129727) reacts significantly faster than thallium(III) acetate (B1210297) in acetic acid. asianpubs.org The reactivity difference is also evident in ring contraction reactions, where TTN can be more effective than other thallium salts under certain conditions. mdpi.com The counter-ion plays a crucial role; the trifluoroacetate (B77799) anion in TTFA, for example, is less nucleophilic than the acetate anion in TTA, which can lead to different reaction pathways. mdpi.com

The following table provides a comparative overview of the reactivity of these three key thallium(III) salts in a specific ring contraction reaction. mdpi.com

| Thallium(III) Salt | Solvent | Reaction Time | Product |

| This compound (TTN) | AcOH/H₂O | Shorter | Indan (B1671822) |

| Thallium Triacetate (TTA) | Aqueous AcOH | Longer | Indan |

| Thallium Tris-trifluoroacetate (TTFA) | Aqueous TFA | Intermediate | Indan |

Structural and Electronic Considerations of this compound Reactivity

The reactivity of this compound is intrinsically linked to its structural and electronic properties. As a hydrated salt, Tl(NO₃)₃·3H₂O, its crystalline structure reveals a nine-coordinate thallium center with three bidentate nitrate ligands and three water ligands. wikipedia.org

The high electrophilicity of the Tl(III) center is a key driver of its reactivity, making it a strong Lewis acid. slideshare.netrsc.org This Lewis acidity facilitates its interaction with electron-rich functional groups like alkenes and the carbonyl oxygen of ketones. rsc.org The nitrate ions associated with the thallium center are poor nucleophiles. wikipedia.org This is a significant advantage in many organic reactions, as it minimizes the incorporation of the nitrate group into the final product, allowing for cleaner transformations where the solvent or other nucleophiles can participate if desired. wikipedia.orgslideshare.net The weak C-Tl(III) bond that forms in organothallium intermediates is prone to heterolytic cleavage, readily forming carbocations that can undergo rearrangement or react with nucleophiles. slideshare.net

Compound Information

Properties

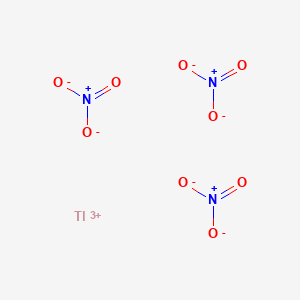

CAS No. |

13746-98-0 |

|---|---|

Molecular Formula |

N3O9Tl |

Molecular Weight |

390.4 g/mol |

IUPAC Name |

thallium(3+);trinitrate |

InChI |

InChI=1S/3NO3.Tl/c3*2-1(3)4;/q3*-1;+3 |

InChI Key |

KLBIUKJOZFWCLW-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Tl+3] |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Tl+3] |

Other CAS No. |

13746-98-0 |

Pictograms |

Oxidizer; Acute Toxic; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Preparation and Handling Considerations for Thallium Trinitrate

Synthetic Methodologies for Thallium Trinitrate Trihydrate

The trihydrate form of this compound is the most commonly used variant in organic synthesis. wikipedia.org Its preparation involves the reaction of thallium(III) oxide with concentrated nitric acid.

A standard laboratory procedure for the synthesis of this compound trihydrate is as follows:

Thallium(III) oxide is dissolved in concentrated nitric acid at a temperature of 80 °C. wikipedia.org

The resulting solution is then cooled, which leads to the crystallization of this compound trihydrate. wikipedia.org

The balanced chemical equation for this synthesis is: Tl₂O₃ + 6 HNO₃ → 2 Tl(NO₃)₃·3H₂O wikipedia.org

This method provides a direct and efficient route to the desired product. The resulting this compound trihydrate is a colorless solid. wikipedia.org

Stabilization and Immobilization Techniques

Due to its reactivity and toxicity, methods to stabilize and immobilize this compound have been developed to enhance its ease of handling and improve reaction specificity.

A widely adopted technique for the stabilization of this compound is its deposition onto a solid support, with Montmorillonite K-10 clay being a particularly effective choice. thieme-connect.comthieme-connect.com This acidic clay provides a solid matrix that can adsorb the thallium salt, leading to a reagent that is often easier to handle and can result in cleaner reactions with improved product selectivity. scielo.brgoogle.com

The preparation of this compound on Montmorillonite K-10 (TTN/K-10) typically involves the following steps:

this compound trihydrate is dissolved in a mixture of methanol (B129727) and trimethyl orthoformate. google.com

Powdered, acidic Montmorillonite K-10 clay is then added to this solution with continuous stirring. google.com

The solvent is subsequently removed under reduced pressure to yield the supported reagent.

This supported reagent has demonstrated enhanced reaction rates in various organic transformations, such as the ring contraction of ketones and the oxidation of tetralones. scielo.brscielo.br The use of TTN/K-10 can lead to different product distributions compared to the unsupported reagent, often favoring specific reaction pathways. scielo.brscielo.br For instance, in the reaction of 1-tetralone (B52770), using TTN on Montmorillonite K-10 yielded products of ring contraction and α-oxidation, whereas the reaction with unsupported TTN in methanol resulted in a complex mixture of over ten products. scielo.br

Considerations for Laboratory Handling in Academic Research

The extreme toxicity of thallium compounds necessitates stringent safety protocols in a laboratory setting. thieme-connect.commsu.edu All manipulations involving this compound, whether in solid form or in solution, should be conducted with extreme caution. slideshare.net

Key handling considerations include:

Containment: All work with thallium compounds should be performed within a well-ventilated fume hood to prevent the inhalation of dust or vapors. inchem.orgsigmaaldrich.com Some protocols for highly toxic compounds, such as those containing thallium, mandate their use exclusively within a glove box. msu.edu

Personal Protective Equipment (PPE): Researchers must wear appropriate PPE, including chemical-resistant gloves (PVA gloves are recommended), safety goggles with side shields, and a laboratory coat. msu.educrystran.com If there is a risk of generating dust, respiratory protection is required. sigmaaldrich.comcrystran.com

Waste Disposal: All waste materials contaminated with thallium, including glassware, pipette tips, and disposable gloves, must be segregated from general laboratory waste. msu.edu This waste should be collected in clearly labeled, sealed containers for disposal as hazardous chemical waste in accordance with institutional and local regulations. msu.eduinchem.org

Work Area Decontamination: Work surfaces should be decontaminated after each use. Wet mopping of floors and wiping of benches is recommended to control dust. inchem.org

Exposure Monitoring: In environments where there is potential for exposure, air monitoring and biological monitoring (such as urine analysis) may be necessary to ensure that exposure limits are not exceeded. safeworkaustralia.gov.aukoreascience.krmedscape.com The Occupational Exposure Limit (OEL) for soluble thallium compounds is 0.1 mg/m³. safeworkaustralia.gov.au

Adherence to these handling procedures is critical to mitigate the risks associated with the use of this compound in academic research.

Mechanistic Investigations of Thallium Trinitrate Mediated Transformations

General Mechanistic Frameworks in Thallium(III) Oxidations

The versatility of thallium(III) salts as oxidants stems from their ability to engage with organic molecules through distinct mechanistic routes. These pathways are not always mutually exclusive and can compete or operate in sequence to yield the final products.

Oxythallation is a characteristic reaction of thallium(III) salts with unsaturated compounds, such as alkenes and alkynes. This process involves the electrophilic addition of the Tl(III) species across a double or triple bond, with concurrent or subsequent addition of a nucleophile (often the solvent or an intramolecular group).

The initial step is the electrophilic attack by the thallium(III) species on the π-system of the olefin, leading to the formation of an organothallium intermediate. This can be depicted as a discrete thallonium ion, analogous to a bromonium or mercurinium ion. scielo.br This intermediate is then opened by a nucleophile, which can be external (like a solvent molecule) or internal (like a hydroxyl or carbonyl group within the substrate). mdpi.comscielo.br For instance, in the oxidation of 1,2-dihydronaphthalenes with TTN, the proposed mechanism begins with the formation of a thallonium ion, which undergoes a ring-opening by the solvent (e.g., methanol) to give a trans-oxythallated adduct. scielo.br Similarly, the rearrangement of certain β,γ-unsaturated esters is believed to proceed through an oxythallated adduct formed by the electrophilic addition of thallium(III). scielo.br

The fate of the resulting oxythallation adduct is variable and is a key determinant of the final product. The C-Tl bond can undergo heterolysis to form a carbocation, or the organothallium intermediate can break down via an intramolecular displacement of the thallium(III) group, often with rearrangement of the carbon skeleton. This decomposition step involves a two-electron reduction of Tl(III) to Tl(I). The nature of the thallium(III) salt's counter-ion significantly influences the stability and reactivity of the oxythallation adduct. mdpi.comrsc.org For example, adducts formed from thallium(III) trifluoroacetate (B77799) are much less stable and decompose more rapidly than those from thallium(III) acetate (B1210297). rsc.org

In addition to two-electron oxythallation pathways, thallium(III) can also mediate oxidations via electron transfer processes. These can involve either a single-electron transfer (SET) or a direct two-electron transfer.

A two-electron transfer mechanism has been proposed for the oxidation of certain substrates. orientjchem.orgcdnsciencepub.com In the oxidation of some hydrazides, for example, the mechanism is thought to involve the formation of an N-Tl bond followed by a direct two-electron transfer from the hydrazide to the thallium center. orientjchem.org Kinetic studies on the oxidation of ketones like butanone and cyclohexanone (B45756) by thallium(III) in an acid perchlorate (B79767) medium also support a mechanism involving electron transfer from the keto form of the substrate. sciencepublishinggroup.com

Alternatively, a single-electron transfer (SET) pathway can operate, particularly with aromatic substrates. This mechanism involves the initial transfer of a single electron from the organic substrate to the Tl(III) center, generating a radical cation and a Tl(II) species. The Tl(II) can then disproportionate or participate in further redox steps. Evidence for SET mechanisms has been found in the oxidation of arenes with thallium(III) tris(trifluoroacetate), which can lead to the formation of radical ion pairs. rsc.org The oxidation of 2-mercaptosuccinic acid by thallium(III) also proceeds through an inner-sphere complex that decomposes via a one-electron intramolecular transfer. cdnsciencepub.com

Specific Mechanistic Studies for Key Reactions

Detailed mechanistic studies have been conducted on several key transformations mediated by thallium trinitrate, providing deeper insight into the factors that control reaction outcomes.

The oxidation of olefins by this compound can lead to a variety of products, including glycols, glycol ethers, carbonyl compounds, and rearranged products, depending on the substrate structure and reaction conditions. acs.orgslideshare.net The underlying mechanism is generally accepted to be an oxythallation-dethalliation sequence.

The process begins with the electrophilic addition of Tl(NO₃)₃ to the alkene, forming a β-oxyorganothallium adduct. scielo.br The regioselectivity of the nucleophilic attack on the intermediate thallonium ion typically follows Markovnikov's rule. The subsequent dethalliation step determines the final product. For example, in the oxidation of styrene (B11656) with TTN in methanol (B129727), a 1,2-dimethoxy derivative is formed. slideshare.net This occurs via methoxythallation followed by solvolytic displacement of the thallium moiety.

In the case of cyclic olefins, this sequence can lead to oxidative rearrangement and ring contraction. The presence of substituents on the olefin can significantly influence the reaction pathway. Electron-donating groups on an aromatic ring attached to the double bond can favor rearrangement by increasing the migratory aptitude of the aryl group. scielo.brresearchgate.net

This compound is a highly effective reagent for the oxidative rearrangement of ketones. This transformation is particularly useful for the synthesis of carboxylic acids and esters. The mechanism of this reaction is believed to involve the ketone's enol or enol ether form.

For cyclic ketones, the reaction often results in ring contraction. tandfonline.comsemanticscholar.org A plausible mechanistic pathway for the TTN-mediated ring contraction of N-acetyl-2-aryl-1,2,3,4-tetrahydro-4-quinolones involves initial ketalization, followed by elimination to form an enol ether. tandfonline.com The thallium(III) species then attacks the enol ether double bond in an electrophilic step, creating a C-thallated adduct. This intermediate subsequently undergoes rearrangement with migration of a C-C bond, leading to the ring-contracted product after dethalliation. tandfonline.com Studies on cis-2-decalones show that the regioselectivity of the ring contraction is dependent on the formation of different enol forms, which can be influenced by substituents on the decalone ring system. semanticscholar.org

Ring contraction is one of the most synthetically valuable transformations mediated by this compound. It is applicable to various cyclic substrates, including cyclic olefins and ketones. nih.gov

In the case of cyclic olefins such as 1,2-dihydronaphthalenes, the reaction is initiated by oxythallation to form an organothallium adduct. scielo.brresearchgate.net This is followed by a 1,2-aryl or alkyl migration to the adjacent carbon, concurrent with the departure of the thallium(I) species. The presence of an electron-donating group on the migrating aryl ring generally enhances the reaction yield by stabilizing the transition state of the rearrangement. scielo.brresearchgate.net

For homoallylic alcohols with an endocyclic double bond, the hydroxyl group can play a crucial role in the mechanism. mdpi.comscielo.br It can act as an internal nucleophile, assisting in the initial addition of thallium(III) to the double bond through coordination. This participation leads to the formation of a cyclic intermediate that facilitates the subsequent rearrangement and ring contraction. mdpi.comscielo.br Similarly, the ring contraction of certain β,γ-unsaturated esters with TTN is thought to proceed through an analogous mechanism involving an oxythallated adduct. scielo.br

Influence of Substrate Structure and Electronic Effects on Reaction Pathways

The electronic nature of substituents on the substrate plays a critical role in directing the outcome of reactions mediated by this compound. The presence of electron-donating groups (EDGs) on the aromatic ring of substrates like 1,2-dihydronaphthalenes generally facilitates rearrangement reactions, such as ring contraction, leading to the formation of indans in yields ranging from moderate to excellent. researchgate.netscielo.brscite.ai For instance, substrates bearing methoxy (B1213986) (OMe) or methyl (Me) groups favor this pathway. scielo.br The powerful accelerating effect of electron-donating substituents is a known phenomenon in related dehydrogenation reactions as well. scribd.com In the oxidative cyclization of chalcones, strong electron-donating groups like hydroxyl (OH) and methoxy (OCH3) exclusively lead to the formation of isoflavones. ebi.ac.uk

Conversely, the presence of electron-withdrawing groups (EWGs) on the aromatic ring tends to disfavor the rearrangement pathway. researchgate.netscielo.br When 1,2-dihydronaphthalenes are substituted with groups like bromine (Br) or a nitro group (NO2), the yield of the ring contraction product decreases significantly. researchgate.netscielo.br Instead, the reaction often yields substantial amounts of other products, including glycolic derivatives and naphthalenes. researchgate.netscielo.br The yield of the desired indan (B1671822) product diminishes as the electron-withdrawing strength of the substituent increases. scielo.br Similarly, for chalcones, substrates with electron-withdrawing groups such as chloro (Cl), aldehyde (CHO), or nitro (NO2) exclusively form aurones instead of isoflavones. ebi.ac.uk Even for primary homoallylic alcohols, the presence of a bromine atom requires an excess of this compound to achieve moderate yields of the corresponding indans. researchgate.netthieme-connect.comscite.ai

| Substituent Group | Electronic Nature | Major Product Type | Typical Yield of Ring Contraction Product |

|---|---|---|---|

| -OCH3 | Electron-Donating | Ring Contraction (Indan) | Excellent |

| -CH3 | Electron-Donating | Ring Contraction (Indan) | Good |

| -Br | Electron-Withdrawing | Glycolic Derivatives, Naphthalenes | Low |

| -NO2 | Electron-Withdrawing | Glycolic Derivatives, Naphthalenes | Very Low |

Stereoelectronic effects are fundamental in governing the diastereoselectivity of this compound-mediated transformations. In the ring contraction of substituted 1,2-dihydronaphthalenes, the reaction can be highly diastereoselective. For example, the oxidation of a 1-methyl-1,2-dihydronaphthalene (B8576145) with this compound yields exclusively the trans-1,3-disubstituted indan. scielo.br This high level of stereocontrol is often attributed to the coordination between the thallium(III) atom and a suitably positioned functional group, such as a hydroxyl group, on the substrate's side chain. scite.aithieme-connect.commdpi.com This coordination directs the attack of the reagent and controls the conformation during the rearrangement step, leading to a single diastereomer. thieme-connect.com The diastereoselective synthesis of indans bearing up to three stereocenters has been achieved through this method with secondary homoallylic alcohols. researchgate.netscite.ai

However, the degree of selectivity is highly dependent on the substrate's structure. In the ring contraction of cis-2-decalones, both regio- and diastereoselectivity were found to be generally low. semanticscholar.orgresearchgate.net This low selectivity is explained by two main factors: the formation of multiple enol forms of the ketone, which leads to poor regioselectivity, and the conformational flexibility of the cis-fused ring system, which allows for attack from different faces, resulting in low diastereoselectivity. semanticscholar.org The position of alkyl groups on the decalone ring can influence the regiochemistry, but not always in a predictable manner. semanticscholar.orgresearchgate.net

Role of Solvent Systems in Reaction Outcomes

The choice of solvent significantly influences the products formed in this compound oxidations. Methanol (MeOH), trimethyl orthoformate (TMOF), and acetic acid (AcOH) are common solvents that lead to distinct reaction outcomes.

In the oxidation of 1,2-dihydronaphthalenes, both methanol and TMOF can be used, but TMOF often provides higher yields of the desired ring-contracted indan products. scielo.br When the reaction of certain trisubstituted olefins is performed in TMOF, the ring contraction product is favored, whereas similar reactions in methanol might lead to different outcomes. scielo.br In some cases, using methanol as a solvent can lead to the formation of dimethoxylated addition products instead of rearrangement products. For instance, the reaction of a specific homoallylic alcohol with thallium triacetate in methanol resulted in a mixture of cis- and trans-dimethoxylated compounds, arising from the addition of methanol across the double bond. mdpi.comresearchgate.net

Acetic acid, typically in combination with water, is another effective solvent system for promoting oxidative rearrangements. The thallium(III)-mediated rearrangement of homoallylic alcohols to indans proceeds in good yield in a mixture of acetic acid and water. mdpi.com However, the reaction of 6-methoxy-1-tetralone (B92454) with this compound in acetic acid was reported to yield 2,2-dinitrato-6-methoxy-1-tetralone as the sole product, albeit in a low yield. scielo.br

| Solvent | Substrate Type | Primary Outcome | Reference |

|---|---|---|---|

| Methanol (MeOH) | 1,2-Dihydronaphthalenes | Ring Contraction (Indans), Addition Products | researchgate.netscielo.br |

| Trimethyl Orthoformate (TMOF) | 1,2-Dihydronaphthalenes | Higher yields of Ring Contraction products compared to MeOH | scielo.br |

| Acetic Acid (AcOH) / Water | Homoallylic Alcohols | Oxidative Rearrangement (Indans) | mdpi.com |

| Acetic Acid (AcOH) | 6-Methoxy-1-tetralone | α-Dinitration | scielo.br |

The presence or absence of water can dramatically alter the course of this compound reactions. Aqueous conditions, such as using a mixture of acetic acid and water, are often employed for oxidative rearrangements of homoallylic alcohols to achieve good yields of ring-contracted products. mdpi.comresearchgate.net Similarly, the oxidation of α,β-unsaturated ketones in aqueous solutions can lead to 1,2-diketones. slideshare.net

Conversely, anhydrous conditions can favor different reaction pathways. For example, the reaction of 1,2-dihydronaphthalenes in anhydrous solvents like methanol or TMOF leads to indans, but also to addition products where solvent molecules have been incorporated. scielo.br The use of anhydrous dichloromethane (B109758) (CH2Cl2) has been employed in the ring contraction of cis-2-decalones. semanticscholar.org In some cases, anhydrous conditions are necessary to prevent the formation of diols, which can be a competing pathway when water is present. researchgate.net The reaction of 1-tetralone (B52770) with this compound supported on K-10 clay under anhydrous pentane (B18724) was used to favor ring contraction over α-oxidation. scielo.br

Computational Chemistry and Theoretical Approaches to Reaction Mechanisms

Computational chemistry, particularly through Density Functional Theory (DFT) methods, has become an invaluable tool for elucidating the complex mechanisms of reactions mediated by this compound. These theoretical approaches provide detailed insights into reaction pathways, transition states, and the electronic and steric factors that govern the outcomes of these transformations.

One significant area of investigation has been the oxidation of various organic substrates. For instance, in the oxidation of tertiary homoallylic alcohols with this compound, DFT calculations have been employed to rationalize the observed product ratios and the fragmentation pathways. researchgate.net Similarly, quantum chemical methods, including both Hartree-Fock (HF) and DFT, have been used to investigate key intermediates in the oxidation of flavanones, providing a deeper understanding of the reaction course. researchgate.net

Computational studies have also been instrumental in understanding rearrangement reactions. The mechanism of ring contraction in 1,2-dihydronaphthalene (B1214177) derivatives, for example, has been studied using DFT. researchgate.net These calculations help to explain the stereoselectivity of such reactions, suggesting that it can arise from torsional effects during the initial electrophilic addition of the thallium(III) species to the double bond. researchgate.net The migratory aptitude of different groups, a crucial factor in many rearrangements, has also been rationalized through computational analysis. In one case, the increased migratory aptitude of a carbon atom due to a para-methoxyl substituent, which facilitates ring contraction, was proposed and subsequently supported by experimental evidence. researchgate.net

The role of the solvent and coordinating species is another critical aspect explored through theoretical models. The hydroxyl group in homoallylic alcohols, for instance, is proposed to play a direct role in ring contraction reactions by coordinating with the thallium atom during the addition step, a hypothesis supported by mechanistic considerations. mdpi.com Furthermore, the effect of the solvent on the oxidation of bicyclic ketones has been a subject of investigation, highlighting the importance of the reaction environment in determining the product distribution. researchgate.net

Kinetic studies, often complemented by computational analysis, provide further mechanistic details. In the oxidation of nitrones by thallium(III), it was demonstrated that the process is not mediated by reactive oxygen species. Instead, a proposed mechanism involves the interaction of Tl(III) with the nitrone, which facilitates the addition of a water molecule to form an intermediate that is subsequently oxidized. conicet.gov.ar Kinetic data showing the rates of disappearance of Tl(III) and formation of products helped to establish the stoichiometry of the reaction. conicet.gov.ar

The table below summarizes selected computational studies on this compound-mediated reactions, illustrating the types of transformations and the theoretical methods employed.

| Reaction Type | Substrate Class | Computational Method | Key Findings |

| Oxidation/Fragmentation | Tertiary Homoallylic Alcohols | DFT | Rationalization of product ratios and fragmentation mechanism. researchgate.net |

| Oxidative Rearrangement | Flavanones | HF, DFT | Investigation of key reaction intermediates. researchgate.net |

| Ring Contraction | 1,2-Dihydronaphthalenes | DFT | Explanation of stereoselectivity through torsional effects; proposal of oxythallated adduct mechanism. researchgate.net |

| Ring Contraction | Bicyclo[3.3.1]nonane Ketones | Not specified | Investigation of solvent effects on the oxidation. researchgate.net |

| Nitrone Oxidation | Nitrones (e.g., DMPO) | ESR, Kinetic Studies | Proposal of a non-radical pathway involving a water addition intermediate. conicet.gov.ar |

Applications of Thallium Trinitrate in Oxidative Rearrangements

Oxidative Rearrangements of Olefins

Thallium trinitrate readily reacts with olefins, leading to a variety of products depending on the substrate structure and reaction conditions. A common outcome is the oxidative rearrangement to form carbonyl compounds.

The reaction of olefins with this compound in an appropriate solvent can lead to the formation of aldehydes, ketones, or their corresponding acetals. For instance, the treatment of styrene (B11656) with this compound in dilute nitric acid yields the corresponding arylacetaldehyde in high yield. slideshare.net When the reaction is carried out in methanol (B129727), the primary product is often the dimethyl acetal (B89532) of the rearranged carbonyl compound. This is because the intermediate carbocation formed during the reaction is trapped by the solvent.

Cyclic olefins can also undergo oxidative rearrangement with this compound, often resulting in ring contraction to produce cycloalkanecarbaldehydes. slideshare.net This transformation is particularly useful for the synthesis of smaller ring systems from more readily available larger rings. The reaction proceeds through an oxythallation-dethallation mechanism, involving the formation of an organothallium intermediate which then rearranges with concomitant reduction of Tl(III) to Tl(I).

Table 1: Oxidative Rearrangement of Olefins with this compound

| Olefin | Product | Yield (%) | Reference |

| Styrene | Phenylacetaldehyde | High | slideshare.net |

| Cyclohexene | Cyclopentanecarboxaldehyde | - | slideshare.net |

Note: Specific yield data for a broad range of simple olefins is not extensively detailed in the reviewed literature, with sources often providing qualitative descriptions of the reaction's success.

Chalcones, which are α,β-unsaturated ketones, undergo interesting oxidative rearrangements when treated with this compound. The nature of the products formed is highly dependent on the substitution pattern of the chalcone (B49325) and the reaction conditions.

In some cases, the reaction leads to the formation of 1,2-diaryl-3,3-dimethoxypropan-1-ones (acetals) when the reaction is carried out in methanol. rsc.orgrsc.org The presence of electron-donating groups, particularly methoxy (B1213986) groups, on the aromatic rings can significantly influence the reaction rate and product distribution. rsc.org For instance, methoxy groups at the 2-, 4-, or 6-positions of the B-ring of the chalcone accelerate the reaction and favor the formation of the corresponding acetal. rsc.org

In other instances, particularly with 2'-hydroxychalcones, oxidative cyclization can occur to yield flavonoids such as isoflavones and aurones. rsc.org The electronic nature of the substituents on the B-ring dictates the product outcome. Strong electron-donating groups favor the formation of isoflavones, while electron-withdrawing groups lead to aurones. scielo.br

Table 2: Oxidative Rearrangement of Chalcones with this compound

| Chalcone Derivative | Product Type | Comments | Reference |

| 2'-Hydroxy-6'-cyclohexylmethoxy- chalcones with strong electron-donating groups on ring B | Isoflavone | Exclusive formation | scielo.br |

| 2'-Hydroxy-6'-cyclohexylmethoxy- chalcones with weak electron-donating groups on ring B | Isoflavone and Aurone | ~1:1 mixture | scielo.br |

| 2'-Hydroxy-6'-cyclohexylmethoxy- chalcones with electron-withdrawing groups on ring B | Aurone | Exclusive formation | scielo.br |

| Chalcones with no free hydroxyl group and methoxy groups on the B-ring | 1,2-Diaryl-3,3-dimethoxy- propan-1-one (acetal) | Reaction accelerated | rsc.org |

| 2'-Hydroxy-6'-methoxychalcone | Acetal and Coumaranone | Mixture of products | rsc.org |

Oxidative Rearrangements of Ketones

This compound is also a valuable reagent for the oxidative rearrangement of ketones, leading to carboxylic acid derivatives or ring-contracted products in the case of cyclic ketones.

Alkyl aryl ketones, such as acetophenones, can be smoothly converted into methyl arylacetates in a single step using this compound in methanol. This reaction provides a convenient alternative to classical multi-step procedures. The reaction proceeds via an oxidative rearrangement where the aryl group migrates. The yields of the methyl arylacetate products are generally moderate to excellent, and they are influenced by the relative migratory aptitudes of the substituted aromatic rings.

Cyclic ketones undergo a facile oxidative rearrangement with this compound, resulting in ring contraction to produce cycloalkanecarboxylic acids or their methyl esters if the reaction is performed in methanol. slideshare.net This reaction is a powerful tool for the synthesis of functionalized carbocyclic systems with smaller ring sizes.

A notable application of this compound-mediated ring contraction is the conversion of 1,2-dihydronaphthalenes to indan (B1671822) derivatives. lookchem.comresearchgate.net This transformation is a key step in the synthesis of various indan-containing compounds. The reaction proceeds in good yields for a range of substituted 1,2-dihydronaphthalenes. lookchem.com

The electronic nature of the substituents on the aromatic ring of the 1,2-dihydronaphthalene (B1214177) plays a crucial role in the efficiency of the ring contraction. scielo.brscienceopen.com Electron-donating groups, such as methoxy and hydroxy groups, facilitate the rearrangement and lead to higher yields of the corresponding indan products. scielo.brscienceopen.com Conversely, the presence of electron-withdrawing groups on the aromatic ring can hinder the rearrangement and lead to the formation of side products. scielo.brscienceopen.com The reaction is also sensitive to the position of the substituents. For example, 1,2-dihydronaphthalene, 1-methyl-1,2-dihydronaphthalene (B8576145), and 6- and 8-methoxy-1,2-dihydronaphthalenes provide the ring-contracted products in good yields. lookchem.com

Table 3: Ring Contraction of Substituted 1,2-Dihydronaphthalenes with this compound

| 1,2-Dihydronaphthalene Derivative | Product (Indan Derivative) | Yield (%) | Reference |

| 1,2-Dihydronaphthalene | Indan-1-carboxaldehyde dimethyl acetal | Good | lookchem.com |

| 1-Methyl-1,2-dihydronaphthalene | 1-Methylindan-1-carboxaldehyde dimethyl acetal | Good | lookchem.com |

| 6-Methoxy-1,2-dihydronaphthalene | 5-Methoxyindan-1-carboxaldehyde dimethyl acetal | Good | lookchem.com |

| 8-Methoxy-1,2-dihydronaphthalene | 7-Methoxyindan-1-carboxaldehyde dimethyl acetal | Good | lookchem.com |

| 6,8-Dimethoxy-1,2-dihydronaphthalene | 5,7-Dimethoxyindan-1-carboxaldehyde dimethyl acetal | 91 | scielo.br |

| 8-Hydroxy-1,2-dihydronaphthalene | 7-Hydroxyindan-1-carboxaldehyde dimethyl acetal | 61 | scielo.br |

Oxidative Rearrangements of Cyclic Ketones and Subsequent Ring Contractions

Ring Contraction of Octalones

The reaction of cis-octalones with this compound (TTN) results in the formation of functionalized cis-hydrindanes. The specific products formed are highly dependent on the substitution pattern of the starting octalone. For instance, the reaction of 1,2,3,4,4a,5,8,8a-octahydro-4a-methylnaphthalene and 1,2,3,4,4a,5,8,8a-octahydro-4a,7-dimethylnaphthalene with this compound in acetonitrile (B52724) leads to the corresponding ring-contracted cis-hydrindane (B1200222) derivatives. This transformation underscores the capability of this compound to induce significant skeletal rearrangements in bicyclic systems.

Ring Contraction of cis-2-Decalones

The treatment of cis-2-decalones with this compound in dichloromethane (B109758) at room temperature serves as a method for synthesizing hydrindane derivatives through ring contraction. wikipedia.orgslideshare.net While the reactions generally proceed in good yields, they often exhibit low regio- and diastereoselectivity. wikipedia.orgslideshare.net The position of alkyl substituents on the decalone ring system has a notable, though not always predictable, influence on the outcome of the reaction. wikipedia.orgslideshare.net

The low selectivity is attributed to the formation of multiple enol forms of the starting ketone. slideshare.net However, the introduction of alkyl groups at the ring junction can enhance regioselectivity. slideshare.net For example, the presence of a methyl group at the C8 position has been shown to significantly improve both regio- and diastereoselectivity. slideshare.net

| Entry | Substrate | Product(s) | Product Ratio | Yield (%) |

|---|---|---|---|---|

| 1 | cis-4a-Methyl-2-decalone | 2-Carboxy-4a-methylhydrindane and 1-carboxy-4a-methylhydrindane | 2:1 | 82 |

| 2 | cis-4a,9-Dimethyl-2-decalone | Diastereomers of 2-carboxy-4a,8-dimethylhydrindane | - | 85 |

| 3 | cis-4a-Methyl-9-n-butyl-2-decalone | Diastereomers of 2-carboxy-4a-methyl-8-n-butylhydrindane | - | 80 |

| 4 | cis-4a,8-Dimethyl-2-decalone | Single diastereomers of 2-carboxy-4a,7-dimethylhydrindane and 1-carboxy-4a,7-dimethylhydrindane | 10:1 | 75 |

Ring Contraction of Monocyclic Ketones

This compound is also capable of inducing the oxidative ring contraction of monocyclic ketones. researchgate.net This reaction provides a pathway to smaller carbocyclic frameworks, which can be valuable intermediates in organic synthesis. The general transformation involves the conversion of a larger ring system to a smaller one, for example, a cyclohexanone (B45756) to a cyclopentanecarboxylic acid derivative.

Oxidative Rearrangements of Flavanones

The oxidative rearrangement of flavanones using thallium(III) nitrate (B79036) has been investigated as a potential route for the synthesis of 2,3-dihydro-2-arylbenzo[b]furans. researchgate.net When racemic flavanone (B1672756) is treated with thallium(III) nitrate trihydrate in trimethyl orthoformate (TMOF) with a catalytic amount of 70% perchloric acid, the primary product is racemic methyl 2,3-dihydro-2-phenylbenzo[b]furan-3-carboxylate, obtained in a significant yield. researchgate.net A notable by-product of this reaction is flavone (B191248). researchgate.net

The reaction conditions, particularly temperature, have a marked effect on the product distribution. researchgate.net Conducting the reaction at a lower temperature (-10 °C) leads to a substantial increase in the proportion of flavone formed. researchgate.net This is attributed to the slower formation of the enol ether intermediate at lower temperatures, allowing for the direct transformation of the flavanone's enol form to flavone to become more competitive. researchgate.net

| Starting Material | Reaction Temperature (°C) | Major Product | Major Product Yield (%) | By-product | By-product Yield (%) |

|---|---|---|---|---|---|

| (±)-Flavanone | Room Temperature | (±)-Methyl 2,3-dihydro-2-phenylbenzo[b]furan-3-carboxylate | 75 | Flavone | 15 |

| (±)-Flavanone | -10 | (±)-Methyl 2,3-dihydro-2-phenylbenzo[b]furan-3-carboxylate | - | Flavone | Increased to 28 |

Oxidative Rearrangements of Homoallylic Alcohols

This compound is a potent reagent for the oxidative rearrangement of homoallylic alcohols, leading to either ring contraction or fragmentation products depending on the substrate's structure.

Fragmentation Pathways

In contrast to the ring contraction observed in many homoallylic alcohols, those that have an allylic methyl group tend to undergo a fragmentation reaction when treated with this compound. researchgate.net This process involves the loss of a molecule of acetone (B3395972) and results in the formation of isomeric secondary allylic alcohols as the main products, along with their corresponding acetylated derivatives in some cases. researchgate.net The steric hindrance caused by the three methyl groups in the presumed heterocyclic six-membered ring intermediate is believed to disfavor the ring contraction pathway, leading instead to fragmentation.

1,2-Aryl Migration Reactions

This compound facilitates 1,2-aryl migrations in various substrates, leading to the formation of valuable chemical structures. This section details its application in the synthesis of non-steroidal anti-inflammatory drugs and in the ring contraction of heterocyclic systems.

The synthesis of 2-arylpropionic acids, a class of compounds with significant pharmaceutical importance, can be efficiently achieved through a this compound-mediated oxidative rearrangement of 1-halogenoethyl aryl ketones. rsc.org This method provides a direct route to the alkyl esters of these acids, which can then be hydrolyzed to the final product. rsc.org

The reaction involves treating 1-halogenoethyl aryl ketones with this compound trihydrate (TTN) and perchloric acid in a trialkyl orthoformate solvent at temperatures between 25–50 °C. rsc.org This process results in good to excellent yields of the corresponding alkyl 2-arylpropionoates via a 1,2-aryl migration. rsc.org The key to the reaction is the in situ formation of an acetal from the starting ketone, with the thallium(III) salt acting as an effective Lewis acid catalyst for both acetal formation and the subsequent halide abstraction that initiates the rearrangement. rsc.org

Table 1: Synthesis of Alkyl 2-Arylpropionoates using this compound Data sourced from the Journal of the Chemical Society, Perkin Transactions 1. rsc.org

| Starting Ketone (Substituent R) | Halogen (X) | Product Ester (Alkyl group) | Yield (%) |

|---|---|---|---|

| H | Br | Methyl | 85 |

| Buⁱ | Br | Methyl | 89 |

| OMe | Br | Methyl | 92 |

| Me | Br | Methyl | 90 |

| Ph | Br | Methyl | 88 |

| Br | Br | Methyl | 75 |

This compound is also employed in the oxidative rearrangement of N-acetyl-2-aryl-1,2,3,4-tetrahydro-4-quinolones, which undergoes a ring contraction to produce dihydroindole derivatives. tandfonline.comresearchgate.net Specifically, this reaction yields stereoselectively trans methyl N-acetyl-2-aryl-2,3-dihydroindol-3-carboxylates. tandfonline.comresearchgate.net

The transformation is carried out by treating the N-acetyl-2-aryl-1,2,3,4-tetrahydro-4-quinolone with this compound in trimethyl orthoformate (TMOF) in the presence of perchloric acid. tandfonline.com The reaction proceeds through an oxidative rearrangement involving the migration of the aryl ring (Ring A of the quinolone system). tandfonline.com This method is noted for its efficiency and for proceeding under mild conditions. tandfonline.com For instance, the reaction of N-acetyl-2-(4'-methylphenyl)-1,2,3,4-tetrahydro-4-quinolone with TTN in TMOF afforded the corresponding dihydroindole product in a 75% yield. tandfonline.com

Table 2: TTN-Mediated Ring Contraction of N-Acetyl-2-aryl-1,2,3,4-tetrahydro-4-quinolones Data sourced from Synthetic Communications. tandfonline.com

| Aryl Group | Product | Yield (%) |

|---|---|---|

| 4'-methylphenyl | Methyl N-acetyl-2-(4'-methylphenyl)-2,3-dihydroindol-3-carboxylate | 75 |

| Phenyl | Methyl N-acetyl-2-phenyl-2,3-dihydroindol-3-carboxylate | Not Specified |

| 4'-methoxyphenyl | Methyl N-acetyl-2-(4'-methoxyphenyl)-2,3-dihydroindol-3-carboxylate | Not Specified |

Rearrangements of β,γ-Unsaturated Esters

The application of this compound extends to the rearrangement of β,γ-unsaturated esters, a transformation that had not been previously reported. scielo.br This reaction results in a ring contraction, yielding indane structures that incorporate a β-keto ester moiety, which is valuable for further chemical modifications. scielo.br

When β,γ-unsaturated esters, such as 2-(3,4-dihydronaphthalen-1-yl)-propionic acid ethyl ester, are treated with this compound in acetic acid, they undergo an oxidative rearrangement. scielo.br The proposed mechanism begins with the electrophilic addition of thallium(III) to the double bond, assisted by the carbonyl oxygen, to form an oxythallated adduct. scielo.br This is followed by the migration of the phenyl group, which leads to the ring-contracted product. scielo.br This process provides good yields of novel indane derivatives. scielo.br

Table 3: TTN-Promoted Rearrangement of β,γ-Unsaturated Esters Data sourced from SciELO. scielo.br

| Substrate | Product | Yield (%) |

|---|---|---|

| 2-(3,4-dihydronaphthalen-1-yl)-propionic acid ethyl ester | 3-indan-1-yl-2-methyl-3-oxo-propionic acid ethyl ester | Good |

Applications of Thallium Trinitrate in Oxidative Cyclizations and Coupling Reactions

Intramolecular Cyclization Reactions

Thallium trinitrate is effective in promoting intramolecular cyclizations, where a nucleophilic functional group within a molecule attacks a double bond activated by the thallium(III) salt. This process, known as oxythallation, leads to the formation of heterocyclic compounds. researchgate.net

Cyclization of Alkenols

The reaction of alkenols with this compound is a well-established method for synthesizing cyclic ethers. scielo.br The outcome of the reaction, whether it be cyclization or ring contraction, is highly dependent on the structure of the alkenol substrate and the reaction conditions, including the solvent used. ebi.ac.ukresearchgate.netacs.org For instance, the treatment of 4-alkenols with this compound has been shown to yield cyclic ether products. acs.org In the case of 3-alkenols, particularly those with a six-membered ring, both cyclization and ring contraction products can be obtained. ebi.ac.ukacs.org The cyclization of the monoterpene isopulegol (B1217435) using this compound has been studied, leading to the formation of the corresponding cyclic ether. mdpi.com

The table below summarizes representative examples of the cyclization of alkenols mediated by this compound.

| Substrate | Reagent | Conditions | Product | Yield (%) |

| Isopulegol | TTN | AcOH/H₂O | Cyclic ether | - |

| 4-Alkenols | TTN/TTA | Various | Cyclic ethers | - |

| Six-membered ring 3-alkenols | TTN | Various | Cyclization or ring contraction products | - |

Data sourced from multiple studies. Yields are variable and depend on specific substrates and conditions.

Cyclization of Carboxylic Acids

This compound can also induce the lactonization of unsaturated carboxylic acids. The reaction of γ,δ-unsaturated carboxylic acids with this compound leads regioselectively to the corresponding γ-lactones. capes.gov.brtandfonline.com This transformation provides a synthetic route to lactones, which are important structural motifs in many natural products. slideshare.net Studies have shown that both thallium triacetate (TTA) and this compound (TTN) can be used for these cyclizations, often with comparable results in terms of reaction time and yield. tandfonline.com The reactions are typically carried out in a mixture of acetic acid and water at room temperature. tandfonline.com

Below is a table illustrating the lactonization of unsaturated carboxylic acids using thallium(III) salts.

| Substrate | Reagent | Conditions | Product | Yield (%) |

| 2-Cyclopentene-1-acetic acid | TTN | AcOH/H₂O, rt, 3h | γ-lactone | Moderate |

| Other γ,δ-unsaturated carboxylic acids | TTA/TTN | AcOH/H₂O, rt, 3h | γ-lactones | Moderate |

Data compiled from research on thallium-induced lactonizations. capes.gov.brtandfonline.com

Cyclization of Unsaturated Nitrogenated Compounds

The use of thallium(III) salts extends to the cyclization of unsaturated nitrogen-containing compounds, providing a pathway to nitrogen heterocycles. tandfonline.com For example, the oxidation of arenecarbaldehyde benzothiazol-2-ylhydrazones with this compound in methanol (B129727) has been shown to yield 3-aryl-1,2,4-triazolo[3,4-b]benzothiazoles through intramolecular cyclization. tandfonline.comresearchgate.net However, the reaction course can be sensitive to the substrate structure. For instance, attempts to cyclize certain unsaturated amines with this compound have resulted in the decomposition of the starting material, likely due to the oxidation of the amine moiety. scielo.br In contrast, the corresponding acetyl amide can undergo the desired ring contraction. scielo.br The oxidation of N-acetyl-2-aryl-1,2,3,4-tetrahydro-4-quinolones with thallium(III) nitrate (B79036) in trimethyl orthoformate results in a ring contraction to stereoselectively yield trans methyl N-acetyl-2-aryl-2,3-dihydroindol-3-carboxylates. tandfonline.com

Oxidative Coupling Reactions

This compound is also a potent reagent for mediating oxidative coupling reactions, which are crucial for the formation of carbon-carbon and carbon-oxygen bonds in the synthesis of biaryl and diaryl ether structures. researchgate.net

Phenolic Oxidative Coupling

This compound-mediated phenolic oxidative coupling is a key strategy for constructing diaryl ether linkages, particularly in the synthesis of complex macrocyclic natural products. semanticscholar.org This biomimetic approach has been successfully employed in the total synthesis of compounds like OF-4949 and K-13. semanticscholar.org The regioselectivity of the coupling can be controlled by using halogenated phenol (B47542) derivatives. semanticscholar.org For example, in the synthesis of isodityrosine-class natural products, the oxidation of a tripeptide precursor with thallium(III) trinitrate can yield the desired cyclized compound in high yield. semanticscholar.org In some cases, this compound-promoted oxidative phenol coupling, followed by a reduction step, is used to afford key intermediates in the synthesis of complex molecules like piperazinomycin. bham.ac.uk

Non-Phenolic Oxidative Coupling

Thallium(III) salts, particularly thallium tris(trifluoroacetate) (TTFA), have been utilized for direct non-phenolic oxidative coupling reactions. This method allows for the intramolecular coupling of non-activated aromatic rings. An example is the synthesis of the aporphine (B1220529) alkaloid (±)-ocoteine, where TTFA was used to effect the non-phenolic coupling. rsc.org This demonstrates the utility of thallium(III) reagents in forming carbon-carbon bonds between aromatic rings that lack the activation provided by a hydroxyl group.

Other Synthetic Transformations Mediated by Thallium Trinitrate

α-Oxidation of Ketones

Thallium trinitrate can be utilized for the α-oxidation of ketones. This reaction introduces an oxygen-containing functional group at the position alpha to the carbonyl group. For instance, the oxidation of ketones can lead to the formation of α-nitrooxy ketones. youtube.com In the presence of methanol (B129727), ketones can be oxidized to either carboxylic acids or esters. wikipedia.org

One study demonstrated the α-oxidation of acetophenone (B1666503) using this compound. The reaction involves the formation of an intermediate where a nitrooxy group is introduced at the α-position of the ketone. youtube.com

Table 1: Examples of α-Oxidation of Ketones with this compound

| Starting Ketone | Product | Reference |

|---|---|---|

| Acetophenone | α-Nitrooxyacetophenone | youtube.com |

| Propiophenone | Not specified in search results |

Aromatic Thallation

Aromatic thallation is a reaction where a thallium-containing group is introduced onto an aromatic ring. This process is a key step in various synthetic pathways, as the thallium group can be subsequently replaced by other functional groups. This compound is an effective reagent for this purpose. thieme-connect.com The electrophilic nature of the thallium(III) species facilitates its attack on the electron-rich aromatic ring.

For example, anisole (B1667542) can undergo aromatic thallation. The position of thallation (ortho, meta, or para) is influenced by the directing effects of the substituents already present on the aromatic ring. wikipedia.org

Oxidation of Phenols

This compound is a potent oxidizing agent for phenols. The oxidation of phenols can lead to the formation of various products, including quinones and their derivatives. For instance, methoxy (B1213986) phenols are oxidized to quinone acetals. smolecule.com This transformation is valuable in the synthesis of complex organic molecules. thieme-connect.com

Oxidation of Nitrogen Compounds

This compound can also be employed in the oxidation of nitrogen-containing compounds. One notable example is the oxidation of indoles to form isatins. scielo.br This reaction provides a direct method for the synthesis of these important heterocyclic compounds. Another example includes the oxidation of p-toluidine, which can lead to the formation of azo compounds like azobenzene (B91143) through oxidative coupling.

Disulfide Bond Formation

The formation of disulfide bonds is a crucial transformation in peptide and protein chemistry. This compound can facilitate the oxidative coupling of thiols to form disulfides. thieme-connect.com For example, the amino acid cysteine, which contains a thiol group, can be oxidized to form cystine, which contains a disulfide bond. wikipedia.orgnih.gov This reaction is fundamental in the formation of the tertiary structure of proteins.

Table 2: Disulfide Bond Formation

| Thiol | Disulfide | Reference |

|---|

Deprotection of Thioketals (Dethioacetalization)

Thioacetals and thioketals are commonly used as protecting groups for carbonyl compounds due to their stability under both acidic and basic conditions. researchgate.net this compound is an effective reagent for the deprotection of thioketals, a process known as dethioacetalization, to regenerate the parent carbonyl compound. researchgate.netjst.go.jpcolab.wsjst.go.jp The reaction is typically carried out under mild conditions and for a short duration, providing the corresponding carbonyl compounds in good yields. researchgate.netjst.go.jp This method has been successfully applied to a variety of thioacetals. jst.go.jpcolab.ws The mechanism of this reaction has also been a subject of study. jst.go.jp

For instance, the dethioacetalization of the 1,3-dithiolane (B1216140) derivative of benzophenone (B1666685) can be achieved using this compound to yield benzophenone.

Table 3: Dethioacetalization using this compound

| Thioacetal/Thioketal | Carbonyl Compound | Reference |

|---|---|---|

| Thioacetals (general) | Parent carbonyl compounds | researchgate.netjst.go.jp |

Oxidation of Alkynes

This compound is capable of oxidizing alkynes. youtube.comyoutube.comslideshare.net The products of these oxidations can vary depending on the reaction conditions and the structure of the alkyne. For example, terminal alkynes can be oxidized to carboxylic acids. wikipedia.org In one specific case, the oxidation of diphenylacetylene (B1204595) with this compound in an appropriate solvent can lead to the formation of benzil.

Table 4: Oxidation of Alkynes with this compound

| Alkyne | Product | Reference |

|---|---|---|

| Terminal Alkynes | Carboxylic Acids | wikipedia.org |

Ring Opening of Cyclopropanes

This compound is an effective reagent for the oxidative cleavage of the strained ring system of cyclopropanes. The reaction generally proceeds via an electrophilic attack by the thallium(III) species on the cyclopropane (B1198618) ring, leading to the formation of a ring-opened organothallium intermediate. This intermediate is typically unstable and rapidly reacts further, often with the solvent, to yield 1,3-difunctionalized acyclic products. lookchem.comslideshare.net The specific outcome of the reaction is highly dependent on the structure of the cyclopropane substrate and the reaction conditions employed.

The oxidative cleavage of cyclopropanes has been studied with various thallium(III) reagents, with this compound being a prominent example. wordalchemytranslation.com For simple cyclopropanes, the reaction with this compound in a suitable solvent can lead to 1,3-disubstituted propanes. slideshare.net

Aryl-substituted cyclopropanes react with this compound to yield carbonyl compounds. For instance, the reaction of aryl cyclopropanes can produce a mixture of products, including the corresponding cinnamaldehyde (B126680) and benzaldehyde (B42025) derivatives. slideshare.net

The reaction of bicyclic systems containing a cyclopropane ring also undergoes facile ring opening. The treatment of bicyclo[4.1.0]heptane with this compound in methanol results in the cleavage of the three-membered ring to afford a 1,3-dimethoxy-substituted cyclohexane (B81311) derivative. slideshare.net

Furthermore, the reaction with methylenecyclopropanes demonstrates the potential for both ring opening and ring expansion. Methylenecyclopropane, when treated with this compound in methanol, furnishes a mixture of a ring-cleaved product, 1-methoxybutan-3-one, and a ring-expanded product, cyclobutanone, in high yield. wordalchemytranslation.com

The following table summarizes various ring-opening reactions of cyclopropanes mediated by this compound.

| Substrate | Reagent/Solvent | Product(s) | Yield (%) | Ref. |

| Aryl cyclopropane | Tl(NO₃)₃ / Acid | Cinnamaldehyde and Benzaldehyde | Not Specified | slideshare.net |

| Methylenecyclopropane | Tl(NO₃)₃ / Methanol | 1-Methoxybutan-3-one and Cyclobutanone | 100% (82:18 ratio) | wordalchemytranslation.com |

| Bicyclo[4.1.0]heptane | Tl(NO₃)₃ / Methanol | 1,3-Dimethoxycyclohexane derivative | Not Specified | slideshare.net |

Comparative Studies and Mechanistic Insights with Alternative Reagents

Comparison with Hypervalent Iodine Reagents (e.g., Hydroxy(tosyloxy)iodobenzene)

Hypervalent iodine reagents, such as hydroxy(tosyloxy)iodobenzene (HTIB), also known as Koser's reagent, have emerged as important alternatives to heavy metal oxidants like thallium trinitrate. researchgate.netnih.gov These reagents are valued for being milder, less toxic, and more environmentally sustainable. researchgate.netresearchgate.net Both TTN and HTIB are capable of promoting similar oxidative rearrangements, most notably the ring contraction of cycloalkenes to form smaller carbocycles. nih.govmdpi.com

However, direct comparative studies reveal significant differences in efficacy and yield. In the ring contraction of a series of protected 1,2-dihydronaphthalenes to synthesize indanes, this compound trihydrate (TTN·3H₂O) in trimethyl orthoformate (TMOF) consistently provided higher yields. researchgate.netrsc.org

| Substrate | Yield with TTN·3H₂O in TMOF (%) | Yield with HTIB in TMOF (%) | Reference |

|---|---|---|---|

| Protected 1,2-dihydronaphthalene (B1214177) derivative 1 | 88 | 34 | researchgate.netrsc.org |

| Protected 1,2-dihydronaphthalene derivative 2 | 61 | 18 | researchgate.netrsc.org |

| General Range | 61-88 | 18-34 | researchgate.netrsc.org |

As shown in the table, reactions performed with TTN resulted in yields ranging from 61-88%, whereas HTIB-mediated reactions under similar conditions gave significantly lower yields of the desired indane products (18-34%), often accompanied by the formation of addition byproducts. researchgate.netrsc.org The presence of an electron-donating group on the substrate generally favors the rearrangement with TTN, while electron-withdrawing groups can lead to lower yields and the formation of byproducts like glycols and naphthalenes. researchgate.netresearchgate.net While hypervalent iodine reagents are attractive for their reduced toxicity, TTN often demonstrates superior efficiency for specific transformations like these ring contractions. researchgate.netrsc.org

Comparison with Other Metal-Mediated Oxidations (e.g., Palladium(II), Mercury(II))

The oxidative capabilities of this compound are often compared with those of other heavy metal reagents, particularly palladium(II) and mercury(II) salts. researchgate.net These metals can also mediate oxidative rearrangements and additions to olefins, but through distinct mechanistic pathways. rsc.orgmdpi.com

A comparative study on the oxidation of oct-1-ene in methanol (B129727) using mercury(II), thallium(III), and lead(IV) acetates showed that all three proceed via an initial electrophilic addition to form an organometallic adduct. rsc.org However, the fate of this adduct differs significantly. The organomercury adduct is largely stable under the reaction conditions. rsc.org In contrast, the organothallium adduct, formed from thallium(III) acetate (B1210297), is unstable and decomposes through several competing pathways, including heterolysis of the carbon-thallium bond to generate a carbocation-like species. rsc.orgrsc.org This intermediate can then undergo nucleophilic attack or rearrangement. rsc.org

In reactions with homoallylic alcohols, palladium(II), mercury(II), and thallium(III) can all promote ring expansion or cyclization reactions. researchgate.netmdpi.com The reaction of 17-methylene steroids with thallium(III) acetate leads to a mixture of allylic oxidation products. nih.gov In contrast, oxymercuration with mercury(II) acetate followed by demercuration yields specific hydroxy derivatives as the main products. nih.gov The ion formed during thallium(III) oxidation is generally less selective towards nucleophilic attack compared to the equivalent mercury(II) species, which is attributed to a weaker interaction between the thallium atom and the positive center in the intermediate cation. rsc.org This difference in stability and selectivity of the intermediate adducts is a key distinguishing feature between thallium(III)-mediated oxidations and those involving mercury(II) or palladium(II).

Assessment of Advantages and Limitations of this compound in Specific Transformations

This compound possesses several distinct advantages that make it a highly effective and versatile oxidizing agent for certain organic transformations.

Advantages:

High Reactivity: TTN is a potent electrophile and a strong oxidizing agent, capable of effecting transformations under mild conditions that may not be possible with other reagents. slideshare.net Its high positive reduction potential contributes to its effectiveness. slideshare.net

Facile Byproduct Removal: The reduction of Tl(III) to Tl(I) results in the formation of thallium(I) nitrate (B79036). This byproduct is insoluble in most organic solvents and can be easily removed by filtration, simplifying product purification. thieme-connect.com

Poorly Nucleophilic Counter-ion: The nitrate ion is not a strong nucleophile, meaning it rarely gets incorporated into the final product. This allows the solvent to act as the primary nucleophile, offering a degree of control over the reaction outcome. thieme-connect.comslideshare.net

Versatility: TTN is effective for a wide range of oxidations, including the rearrangement of olefins and ketones, electrophilic cyclizations, and phenolic couplings. drugfuture.com It is particularly noted for its ability to promote oxidative ring contractions in cyclic and heterocyclic ketones. slideshare.nettandfonline.com

Limitations:

Extreme Toxicity: The primary and most significant limitation of this compound, and all thallium compounds, is its extreme toxicity. It must be handled with extreme caution in a fume hood, and its use is often avoided in industrial or large-scale applications for safety and environmental reasons. slideshare.net

Substrate-Dependent Yields: The success and yield of TTN-mediated reactions can be highly dependent on the substrate's structure. For instance, in ring contraction reactions, substrates with electron-donating groups tend to give excellent yields, while those with electron-withdrawing groups may result in poor yields and a mixture of byproducts. researchgate.net

Weak Carbon-Thallium Bond: While the weakness of the C-Tl bond facilitates the desired heterolytic cleavage to form a carbocation, it can also lead to a lack of selectivity in some cases, resulting in multiple reaction pathways and a mixture of products. slideshare.net

Advanced Methodologies and Future Research Directions

Electrochemical Generation of Thallium(III) Species for Catalytic Applications

The high toxicity of thallium compounds necessitates the development of methods that utilize them in catalytic amounts. Electrochemical technology presents a promising solution by enabling the in situ generation of the active thallium(III) oxidant from a more benign thallium(I) salt. This approach avoids the handling and storage of large quantities of toxic thallium(III) reagents.

Research has demonstrated the feasibility of electrochemically generating thallium(III) species for synthetic applications. In one study, an indirect electrochemical oxidation protocol was developed using a thallium(I) salt. semanticscholar.org This involved the anodic oxidation of thallium(I) acetate (B1210297) (TlOAc) or thallium(I) nitrate (B79036) (TlNO3) to generate a thallium(III) species, which then participated in the desired organic transformation. semanticscholar.org The process was successfully applied to the oxidative cyclization of isodityrosine (B1672229) tripeptides, synthetic precursors to the natural product eurypamide. semanticscholar.org

Key aspects of this methodology include:

Tandem Protocol: The process involves the electrochemical oxidation of Tl(I) followed by the in situ reaction of the generated Tl(III) with the substrate. semanticscholar.org

Solvent System: A mixed solvent system, such as THF/MeOH/CF3CH2OH, has been found to be effective. semanticscholar.org

Supporting Electrolytes: Tetrabutylammonium (B224687) salts like tetrabutylammonium acetate (TBAOAc) or n-tetrabutylammonium nitrite (B80452) (TBANO3) are used as supporting electrolytes. semanticscholar.org

Constant-Current Electrolysis: The electrolysis is typically carried out under constant-current conditions using platinum electrodes. semanticscholar.org

This electrochemical approach has been shown to be effective, producing the desired cyclized product in good yield. semanticscholar.org The ability to use catalytic amounts of the thallium salt, regenerated electrochemically, represents a significant step towards greener and more sustainable applications of thallium-based reagents in organic synthesis. semanticscholar.org Further research in this area is focused on optimizing reaction conditions and expanding the scope of this methodology to other thallium(III)-mediated transformations.

Another application of electrochemical Tl(I) oxidation is in environmental remediation for the removal of thallium from groundwater. ed.ac.uk In this process, Tl(I) is oxidized to the less soluble Tl(III), which can then be removed by precipitation. ed.ac.uk Studies have shown that this oxidation can be achieved through both direct electrochemical oxidation and indirect oxidation by in situ generated H2O2. ed.ac.uk

Strategies for Enhanced Stereoselectivity in Thallium Trinitrate-Mediated Reactions

Achieving high stereoselectivity is a critical goal in modern organic synthesis, particularly in the construction of complex molecules with multiple stereocenters. In this compound-mediated reactions, several strategies have been explored to control the stereochemical outcome of the transformations.

One key area of investigation has been the ring contraction of cyclic ketones and alkenes . The stereoselectivity of these reactions can be influenced by the substrate's substitution pattern. For instance, in the this compound-mediated ring contraction of 4-methyl-1-tetralone, a 3:1 mixture of trans:cis diastereomeric methyl indan-1-carboxylates was obtained. scielo.brscielo.br This outcome contrasts with the reaction of 4-methylcyclohexanone, which predominantly yields the cis carboxylic acid, highlighting the subtle electronic and steric factors that govern the stereochemical course of the rearrangement. scielo.brscielo.br

The nature of the substituent on the migrating carbon also plays a crucial role. The presence of an electron-donating group, such as a methoxy (B1213986) group, para to the migrating carbon in 1,2-dihydronaphthalene (B1214177) derivatives, can significantly enhance the yield of the ring-contracted product. scielo.br This is attributed to the increased migratory aptitude of the substituted carbon. scielo.br

In the oxidative rearrangement of homoallylic alcohols , the stereochemistry of the starting material can direct the formation of specific diastereomers. Thallium(III)-mediated oxidative rearrangement of secondary homoallylic alcohols has been shown to proceed in a diastereoselective manner, yielding indans with up to three stereocenters. researchgate.net

Furthermore, the choice of the thallium(III) salt and the solvent system can impact stereoselectivity. While this compound is commonly used, other thallium(III) salts with different counterions, such as thallium(III) acetate (TTA) and thallium(III) propionate (B1217596) (TTP), have been investigated. mdpi.com The solvent can influence the reaction pathway, leading to different products or stereochemical outcomes. For example, in the oxidation of a homoallylic alcohol, using an aqueous solution of the carboxylic acid corresponding to the carboxylate anion of the thallium salt was found to be optimal for the desired ring contraction. mdpi.com

Chelation control is another proposed mechanism for achieving stereoselectivity. In certain reactions, the formation of a chelation intermediate involving the thallium metal and a functional group on the substrate is thought to direct the stereochemical outcome. acs.org

Future research in this area will likely focus on the development of chiral thallium(III) reagents or catalytic systems that can induce enantioselectivity in these transformations, further expanding their utility in asymmetric synthesis.

Applications in Complex Molecule Synthesis and Natural Product Total Synthesis

This compound has proven to be a valuable reagent in the synthesis of complex molecules and the total synthesis of natural products. Its ability to effect unique transformations, such as oxidative rearrangements and ring contractions, has enabled the construction of intricate molecular architectures.

One of the prominent applications of this compound is in the ring contraction of cyclic systems . This methodology has been instrumental in synthesizing indane derivatives, which are core structures in various biologically active natural products. For example, the thallium(III)-mediated ring contraction of a 1-methyl-1,2-dihydronaphthalene (B8576145) derivative was a key step in the total synthesis of the phenolic sesquiterpene mutisianthol . researchgate.net This reaction proceeded with high diastereoselectivity, establishing the required trans-1,3-disubstituted indan (B1671822) intermediate. researchgate.net Similarly, a ring contraction strategy was employed in a diastereoselective total synthesis of (+)-bakkenolide A , a sesquiterpene lactone. ebi.ac.uk The key transformation involved the ring contraction of an octalone mediated by this compound. ebi.ac.uk

This compound has also been utilized in the synthesis of alkaloids. In the total synthesis of (+)-ferruginine , an oxidative cyclization of a tropane (B1204802) derivative using this compound in methanol (B129727) afforded a single enantiomer of a key bicyclic intermediate in excellent yield. bham.ac.uk

The oxidative rearrangement of chalcones to isoflavones is another significant application of this compound in natural product synthesis. This method was employed in the semisynthesis of prunetin , a bioactive O-methylated isoflavone, from naringenin. ebi.ac.uk The key step involved the thallium(III) nitrate-mediated oxidative rearrangement of a 6'-acetoxy-2',4''-dihydroxy-4'-methoxychalcone intermediate. ebi.ac.uk

Furthermore, this compound has been used in the synthesis of other complex molecules. For instance, it has been used to mediate the oxidation of 3-alkenols, leading to either cyclization or ring contraction products depending on the substrate and reaction conditions. ebi.ac.uk This provides a versatile entry to functionalized cyclic ethers and carbocyclic systems. The reagent has also found application in the synthesis of pyrene (B120774) derivatives, where it was used for the oxidation of 4-acetylpyrene (B1599061) as part of a synthetic route to 4-pyrenylacetic acid, a key precursor for cyclopenta[c,d]pyrene. rsc.org

The following table summarizes some examples of natural products and complex molecules synthesized using this compound-mediated reactions:

| Natural Product/Complex Molecule | Key Reaction Mediated by this compound | Reference |

| Mutisianthol | Diastereoselective ring contraction of a 1-methyl-1,2-dihydronaphthalene derivative | researchgate.net |

| (+)-Bakkenolide A | Ring contraction of an octalone | ebi.ac.uk |

| (+)-Ferruginine | Oxidative cyclization of a tropane derivative | bham.ac.uk |

| Prunetin | Oxidative rearrangement of a chalcone (B49325) intermediate | ebi.ac.uk |

| Cyclopenta[c,d]pyrene precursor | Oxidation of 4-acetylpyrene | rsc.org |

These examples highlight the power of this compound as a reagent for accessing complex molecular scaffolds that would be challenging to synthesize using other methods.

Development of Novel Synthetic Routes Utilizing this compound

The unique reactivity of this compound continues to inspire the development of novel synthetic routes and methodologies. Researchers are actively exploring new applications of this reagent to access valuable chemical entities.

A significant area of development is the ring contraction of 1,2-dihydronaphthalenes to form indanes . researchgate.net This transformation provides a powerful alternative to traditional methods for constructing the indane skeleton. The reaction is often high-yielding and can be performed under mild conditions. rsc.org For instance, the oxidation of 1,2-dihydronaphthalenes with this compound trihydrate in trimethyl orthoformate (TMOF) at 0 °C can produce indans in good yields (82–92%) within a very short reaction time of 1 minute. rsc.org The efficiency of this reaction is influenced by the substituents on the aromatic ring, with electron-donating groups generally favoring the rearrangement. scielo.br

Another novel application is the oxidation of 3-alkenols . Depending on the substrate structure and reaction conditions, this reaction can lead to either ring contraction or cyclization products. ebi.ac.uk For example, the reaction of six-membered ring 3-alkenols with this compound can yield either tetrahydrofurans (cyclization) or five-membered carbocycles (ring contraction). ebi.ac.uk This dichotomy in reactivity provides a flexible tool for synthesizing different types of cyclic compounds from a common starting material.

This compound has also been employed in the oxidation of ketones . The oxidation of cyclohexanones with this compound can lead to the formation of adipoins, which are valuable synthetic intermediates. acs.org

Furthermore, new synthetic strategies are being developed that utilize this compound in tandem with other reagents or in unconventional solvent systems. The use of this compound supported on Montmorillonite K-10 clay has been investigated for the reaction of 1-tetralones. scielo.brscielo.br This heterogeneous system can lead to a mixture of ring contraction and α-oxidation products. scielo.brscielo.br

The development of these novel synthetic routes expands the synthetic chemist's toolbox and provides new avenues for the efficient construction of complex organic molecules. Future work in this area will likely focus on further elucidating the reaction mechanisms to better control the product distribution and on expanding the substrate scope of these transformations.

Predictive Modeling and Computational Studies for this compound Reactivity

Predictive modeling and computational studies are increasingly being employed to understand and predict the reactivity of chemical compounds, including this compound. These theoretical approaches provide valuable insights into reaction mechanisms, transition states, and the factors that govern selectivity, complementing experimental findings.